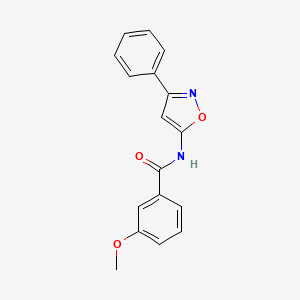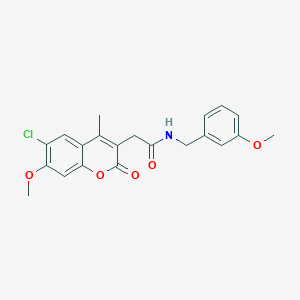
1-(4-methylphenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a complex organic molecule with a fascinating structure. It combines a dihydropyridazine core with functional groups that confer specific properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X, but one common approach involves the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful method for forming carbon–carbon bonds, and it relies on organoboron reagents. Specifically, boronic acids or boronate esters react with aryl halides (e.g., aryl bromides or chlorides) in the presence of a palladium catalyst to yield the desired product .
Reaction Conditions: The SM coupling typically occurs under mild conditions, making it suitable for various functional groups. The boron reagent used in this context is crucial. For Compound X, boronic acids or boronate esters containing an aryl group (such as phenylboronic acid) are employed.
Chemical Reactions Analysis
Types of Reactions: Compound X can undergo various reactions, including:
Oxidation: Oxidative addition of the boron–hydrogen bond during SM coupling.
Reduction: Reduction of aryl halides during the coupling process.
Substitution: Substitution of the halide group with the boron-containing aryl group.
Boronic Acids: Phenylboronic acid or its derivatives.
Aryl Halides: Bromo- or chloro-substituted aromatic compounds.
Palladium Catalyst: Often Pd(PPh₃)₄ or related complexes.
Major Products: The major product of the SM coupling reaction involving Compound X is the desired 1-(4-methylphenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study specific cellular pathways.
Materials Science: Explored for its properties in materials design.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound X stands out due to its sulfamoylphenyl and dihydropyridazine moieties. Similar compounds include other dihydropyridazines and sulfonamides, but none share precisely the same combination of functional groups.
Properties
Molecular Formula |
C18H16N4O4S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-oxo-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H16N4O4S/c1-12-2-6-14(7-3-12)22-11-10-16(23)17(21-22)18(24)20-13-4-8-15(9-5-13)27(19,25)26/h2-11H,1H3,(H,20,24)(H2,19,25,26) |
InChI Key |
LVFGUTRWZKFRAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395015.png)
![4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11395020.png)



![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11395051.png)
![4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395058.png)
![5-[({[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid](/img/structure/B11395060.png)

![N-[2-(4-Chlorophenyl)ethyl]-3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11395077.png)
![8-(2,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11395100.png)
![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-ethyl-4H-chromen-4-one](/img/structure/B11395106.png)

![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11395116.png)
